molecular formula C9H16F3NO3 B15313373 Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate

Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate

Cat. No.: B15313373
M. Wt: 243.22 g/mol
InChI Key: TZWCTEOOFZIQRY-UHFFFAOYSA-N
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Description

Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate is an organic compound with the molecular formula C9H16F3NO3 It is a derivative of carbamate and contains a trifluoromethyl group, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethylated alcohol under specific conditions. One common method involves the use of tert-butyl carbamate and 1,1,1-trifluoro-4-hydroxybutane in the presence of a suitable catalyst and solvent. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
  • Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
  • Tert-butyl ®-(1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate

Uniqueness

Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate is unique due to its specific trifluoromethyl and hydroxyl group arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H16F3NO3

Molecular Weight

243.22 g/mol

IUPAC Name

tert-butyl N-(1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate

InChI

InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-6(4-5-14)9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15)

InChI Key

TZWCTEOOFZIQRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(F)(F)F

Origin of Product

United States

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